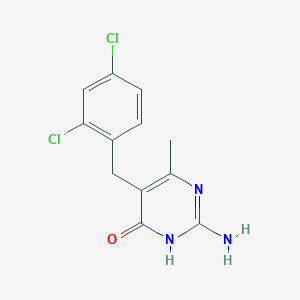
1-(5-Bromo-2-chloro-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a dihydropyrimidinedione structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and urea.
Condensation Reaction: The 5-bromo-2-chlorobenzaldehyde undergoes a condensation reaction with urea in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating, to form the final product, 1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The dihydropyrimidinedione structure can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups on the phenyl ring, while oxidation and reduction reactions may result in compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring, as well as the dihydropyrimidinedione structure, contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 1-(5-Chloro-2-methylphenyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 1-(5-Iodo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
Uniqueness
1-(5-Bromo-2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H8BrClN2O2 |
|---|---|
Peso molecular |
303.54 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrClN2O2/c11-6-1-2-7(12)8(5-6)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4H2,(H,13,15,16) |
Clave InChI |
KKLNRNJXSZIFMC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
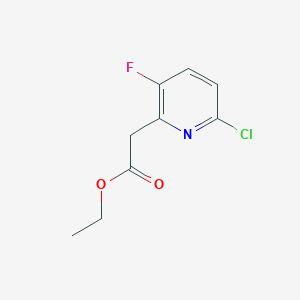
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
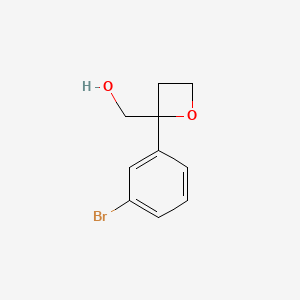
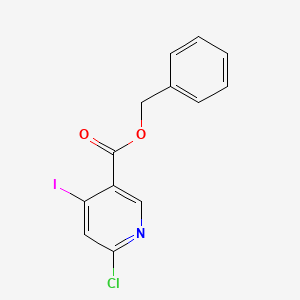
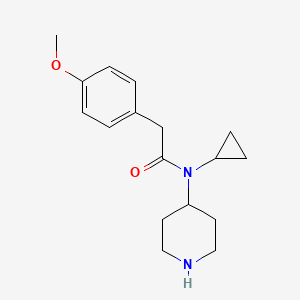
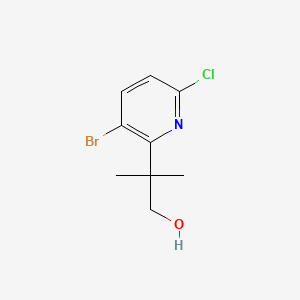
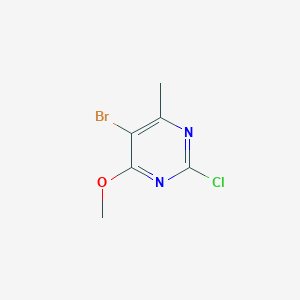
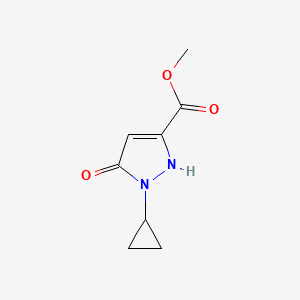
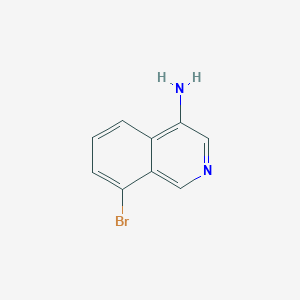
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
